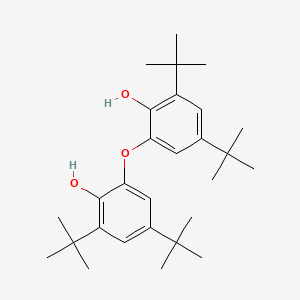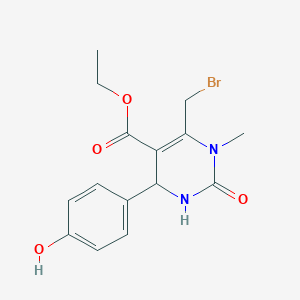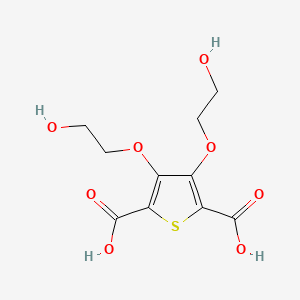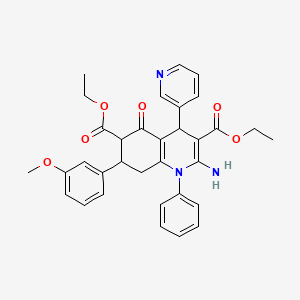![molecular formula C29H25ClN4O4 B4302937 N-(4-{1-[(2-CHLOROPHENYL)METHYL]-3'-METHYL-2,4',6'-TRIOXO-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROL]-5'-YL}PHENYL)ACETAMIDE](/img/structure/B4302937.png)
N-(4-{1-[(2-CHLOROPHENYL)METHYL]-3'-METHYL-2,4',6'-TRIOXO-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROL]-5'-YL}PHENYL)ACETAMIDE
Overview
Description
N-{4-[1-(2-chlorobenzyl)-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl]phenyl}acetamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(2-chlorobenzyl)-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl]phenyl}acetamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This is typically achieved through a cyclization reaction involving an indole derivative and a pyrrolo[3,4-c]pyrrole precursor.
Introduction of the chlorobenzyl group: This step involves a nucleophilic substitution reaction where the chlorobenzyl group is introduced to the spirocyclic core.
Acetylation: The final step involves the acetylation of the phenyl group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(2-chlorobenzyl)-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the chlorobenzyl moiety.
Scientific Research Applications
N-{4-[1-(2-chlorobenzyl)-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential inhibitor of KRAS G12D, a mutation commonly found in various cancers.
Biological Studies: The compound’s ability to interact with specific molecular targets makes it useful in studying cellular pathways and mechanisms.
Industrial Applications: Its unique structure and reactivity profile make it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{4-[1-(2-chlorobenzyl)-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as the KRAS G12D protein. The compound binds to the active site of the protein, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-{4-[1-(2-chlorobenzyl)-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl]phenyl}acetamide: is similar to other spirocyclic compounds with indole and pyrrolo[3,4-c]pyrrole cores.
KRAS G12D inhibitors: Other compounds targeting the same protein include AMG 510 and MRTX849.
Uniqueness
What sets N-{4-[1-(2-chlorobenzyl)-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl]phenyl}acetamide apart is its specific spirocyclic structure, which provides unique binding properties and potentially improved pharmacokinetic and pharmacodynamic profiles compared to other inhibitors .
Properties
IUPAC Name |
N-[4-[1'-[(2-chlorophenyl)methyl]-1-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-5-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClN4O4/c1-16-24-25(27(37)34(26(24)36)20-13-11-19(12-14-20)31-17(2)35)29(32-16)21-8-4-6-10-23(21)33(28(29)38)15-18-7-3-5-9-22(18)30/h3-14,16,24-25,32H,15H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCXHRKTFLCZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)C)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(4-butoxyphenyl)-10-(2-fluorobenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4302855.png)
![METHYL 6-ACETYL-7-(3-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4302859.png)
![2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one](/img/structure/B4302861.png)
![4-[2-(DIFLUOROMETHOXY)-5-NITROPHENYL]-5-(METHOXYCARBONYL)-2,6-DIMETHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLIC ACID](/img/structure/B4302870.png)



![METHYL 2-{[5-(METHYLSULFANYL)-2-OXO-2H-1,3-DITHIOL-4-YL]SULFANYL}ACETATE](/img/structure/B4302893.png)

![4-PHENYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4302913.png)
![3,6-DIETHYL 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE](/img/structure/B4302921.png)
![1-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(2-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4302931.png)
![4-(4-METHYLPHENYL)-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4302935.png)
![1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302936.png)
